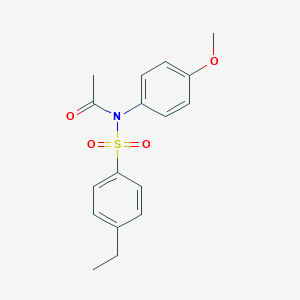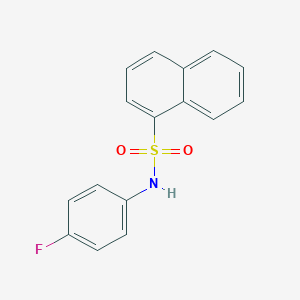![molecular formula C11H14FNO4S B229876 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229876.png)
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMB is a sulfonylurea derivative that has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mecanismo De Acción
The exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is also believed to exert its anti-cancer effects by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is believed to exert its anti-diabetic effects by increasing insulin sensitivity.
Biochemical and Physiological Effects:
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has also been shown to induce apoptosis in cancer cells and to improve glucose tolerance in animal models. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have a low toxicity profile and does not appear to have any significant adverse effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is its potential therapeutic applications. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which make it a promising candidate for the development of new drugs. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has a low toxicity profile and does not appear to have any significant adverse effects on normal cells.
One of the limitations of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has a short half-life, which may limit its effectiveness in some applications. Furthermore, the exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid. One direction is to optimize the synthesis method of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid to improve its purity and yield. Another direction is to investigate the pharmacokinetics of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid to determine the optimal dosing regimen. Furthermore, the exact mechanism of action of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid needs to be elucidated to optimize its therapeutic potential. Finally, the potential therapeutic applications of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid need to be further explored in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has also been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition, 4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid has been found to have anti-diabetic properties and has been shown to improve glucose tolerance in animal models.
Propiedades
Fórmula molecular |
C11H14FNO4S |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
4-[(4-fluoro-2-methylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H14FNO4S/c1-8-7-9(12)4-5-10(8)18(16,17)13-6-2-3-11(14)15/h4-5,7,13H,2-3,6H2,1H3,(H,14,15) |
Clave InChI |
ZNFMDFAZNTZLEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229799.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)
![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)

![3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229812.png)
![4-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229813.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]piperidine](/img/structure/B229816.png)



